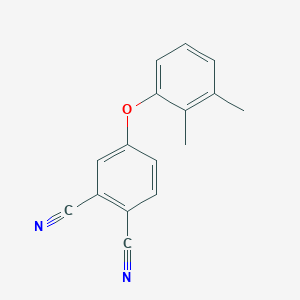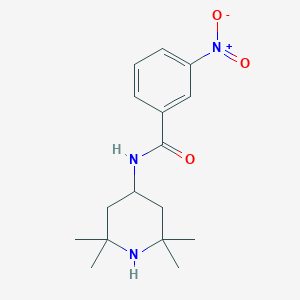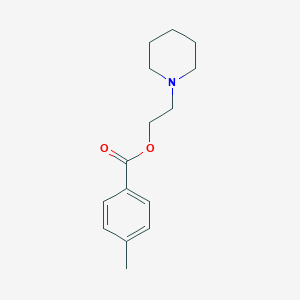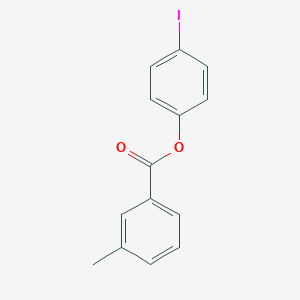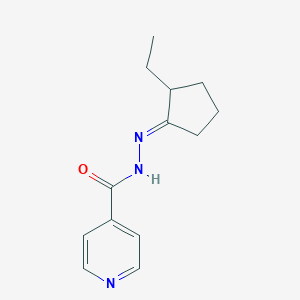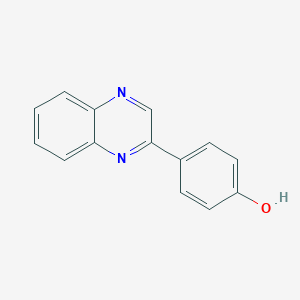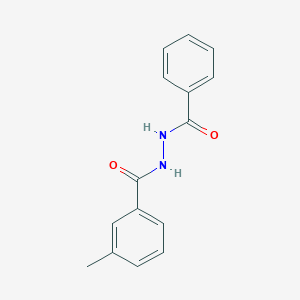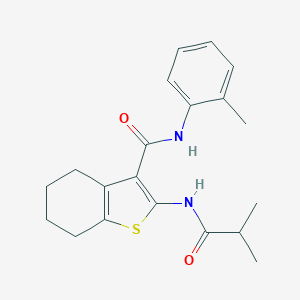![molecular formula C15H10N2O3S B378089 (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a benzothiophene core and a nitroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a nucleophilic vinyl substitution reaction. One common method involves the reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) in the presence of alcoholic potassium hydroxide (KOH). The reaction is carried out at room temperature and results in the formation of the desired compound, which can be purified by acidification with aqueous hydrochloric acid (HCl) and subsequent washing with alcohol .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with slight modifications to optimize yield and efficiency. The reaction can be conducted in various alcohols such as ethanol, 2-propanol, 2-butanol, or 2-pentanol, with yields ranging from 45-53% . This method is advantageous due to its simplicity and the ability to perform the reaction at room temperature, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzothiophene core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can possess different functional groups depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of photoprotective agents and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate: A related compound with similar synthetic routes and applications.
5-((2-chloro-4-nitroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Another compound with a nitroaniline moiety and different core structure.
Uniqueness
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10N2O3S |
|---|---|
Molekulargewicht |
298.3g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-15-12-3-1-2-4-13(12)21-14(15)9-16-10-5-7-11(8-6-10)17(19)20/h1-9,18H |
InChI-Schlüssel |
NURSQFREWRXRAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


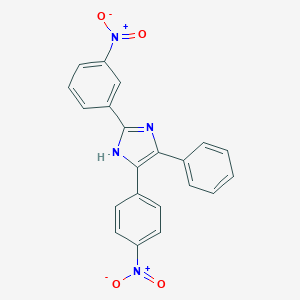
![4-{4-nitrophenyl}-5-[4-(4-{4-nitrophenyl}-2-phenyl-1H-imidazol-5-yl)phenyl]-2-phenyl-1H-imidazole](/img/structure/B378008.png)
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378009.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
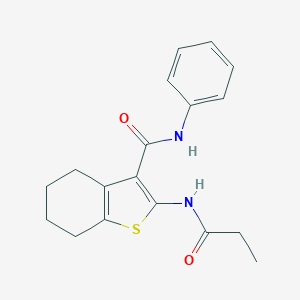
![N-{2-(4-bromophenyl)-1-[(4-chloroanilino)carbonyl]vinyl}-2-furamide](/img/structure/B378016.png)
